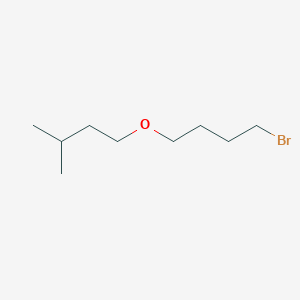

1-(4-Bromobutoxy)-3-methylbutane

Description

1-(4-Bromobutoxy)-3-methylbutane is an aliphatic ether featuring a brominated butoxy chain (4-bromobutoxy) attached to a 3-methylbutane backbone. The bromine atom at the terminal position of the butoxy chain enhances its reactivity in halogen-based reactions, while the ether linkage may influence solubility and stability compared to simpler bromoalkanes .

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

1-(4-bromobutoxy)-3-methylbutane |

InChI |

InChI=1S/C9H19BrO/c1-9(2)5-8-11-7-4-3-6-10/h9H,3-8H2,1-2H3 |

InChI Key |

UTLCXFYPJRYKLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-methylbutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1-bromo-4-butanol with isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-bromo-4-butanol is protonated to form a good leaving group, which is then displaced by the isopentyl alcohol.

Industrial Production Methods: Industrial production of 1-(4-Bromobutoxy)-3-methylbutane typically involves large-scale batch reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-3-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.

Major Products Formed:

Substitution: Formation of ethers, alcohols, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes.

Scientific Research Applications

1-(4-Bromobutoxy)-3-methylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate during nucleophilic substitution reactions. This intermediate can then react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

1-(4-Bromobutoxy)-3-methylbenzene (CAS 81368-22-1):

- Structure : Differs by replacing the aliphatic 3-methylbutane group with a methyl-substituted benzene ring.

- Properties : Higher molecular weight (243.14 g/mol vs. ~222.9 g/mol for the target) due to the aromatic ring.

- Hazards : Classified with risk phrases R20/22 (harmful if inhaled/swallowed) and R36/37/38 (irritating to eyes/respiratory system/skin) .

- Applications : Used in industrial and scientific research, likely for synthesizing aromatic ether derivatives .

1-(4-Bromobutoxy)-2/4-fluorobenzene (CAS 106558-68-3 and 2033-80-9):

- Structure : Fluorine substituents on the benzene ring enhance electronic effects.

- Properties : Molecular formula C₁₀H₁₂BrFO (247.10 g/mol), heavier than the target due to fluorine and aromaticity.

- Applications : Listed in catalogs for natural products research, suggesting roles in pharmaceutical or agrochemical synthesis .

Halogenated Ethers

1-(1-Chloroethoxy)-3-methylbutane (CAS 118198-32-6):

- Structure : Chlorine replaces bromine, and the ether chain is shorter (chloroethoxy vs. bromobutoxy).

- Properties : Lower molecular weight (150.64 g/mol) and likely higher stability due to the stronger C-Cl bond.

- Reactivity : Less reactive in nucleophilic substitutions compared to brominated analogs .

- Properties: Molecular formula C₁₁H₂₄O₂ (188.31 g/mol), non-halogenated and less dense. Applications: Potential solvent or intermediate in non-reactive synthetic pathways .

Brominated Alkanes

Ketone Derivatives

- 1-(4-Bromophenyl)-3-methylbutan-1-one (CAS 131895-07-3):

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(4-Bromobutoxy)-3-methylbutane | C₉H₁₉BrO | ~222.9 | Not provided | Aliphatic bromoether, reactive |

| 1-(4-Bromobutoxy)-3-methylbenzene | C₁₁H₁₅BrO | 243.14 | 81368-22-1 | Aromatic, high irritation risk |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 167.05 | 107-82-4 | Primary bromide, SN2 reactive |

| 1-(1-Chloroethoxy)-3-methylbutane | C₇H₁₅ClO | 150.64 | 118198-32-6 | Chlorinated, stable |

| 1-(4-Bromophenyl)-3-methylbutan-1-one | C₁₁H₁₃BrO | 241.12 | 131895-07-3 | Bromophenyl ketone, polar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.